molecular formula C8H5IN4O2 B3184763 3-iodo-4-(1H-tetrazol-5-yl)benzoic acid CAS No. 1131588-15-2

3-iodo-4-(1H-tetrazol-5-yl)benzoic acid

Cat. No. B3184763
CAS RN: 1131588-15-2
M. Wt: 316.06 g/mol
InChI Key: ZTJYFGKYTVPQQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-iodo-4-(1H-tetrazol-5-yl)benzoic acid” is a chemical compound with the molecular formula C8H5IN4O2 . It is a derivative of 4-(1H-Tetrazol-5-yl)benzoic acid .


Molecular Structure Analysis

The molecular structure of “3-iodo-4-(1H-tetrazol-5-yl)benzoic acid” can be represented by the SMILES string OC(=O)c1ccc(cc1)-c2nnn[nH]2 . This indicates that the compound contains a carboxylic acid group (OC(=O)) attached to a benzene ring, which is further connected to a tetrazole group (c2nnn[nH]2).


Physical And Chemical Properties Analysis

The compound has a molecular weight of 190.16 . It is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density of “3-iodo-4-(1H-tetrazol-5-yl)benzoic acid” are not available in the retrieved data.

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water for at least 15 minutes . If symptoms persist, seek medical attention .

properties

CAS RN

1131588-15-2

Product Name

3-iodo-4-(1H-tetrazol-5-yl)benzoic acid

Molecular Formula

C8H5IN4O2

Molecular Weight

316.06 g/mol

IUPAC Name

3-iodo-4-(2H-tetrazol-5-yl)benzoic acid

InChI

InChI=1S/C8H5IN4O2/c9-6-3-4(8(14)15)1-2-5(6)7-10-12-13-11-7/h1-3H,(H,14,15)(H,10,11,12,13)

InChI Key

ZTJYFGKYTVPQQK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)I)C2=NNN=N2

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)C2=NNN=N2

Origin of Product

United States

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